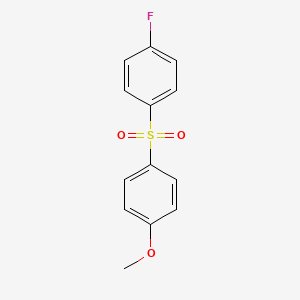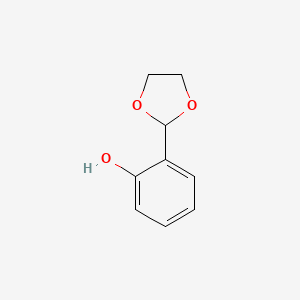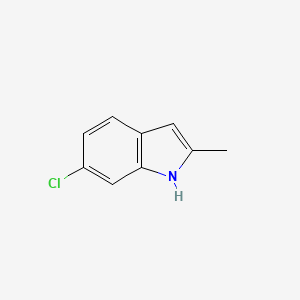
2,3a,4,5,6,7-Hexahydro-3H-indazol-3-on
Übersicht
Beschreibung
2,3a,4,5,6,7-Hexahydro-3h-indazol-3-one is a heterocyclic compound with the molecular formula C7H10N2O. It is part of the indazole family, which is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Wissenschaftliche Forschungsanwendungen
2,3a,4,5,6,7-Hexahydro-3h-indazol-3-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activities make it a candidate for studying cellular processes and developing new drugs.
Medicine: Its potential therapeutic properties are explored in drug discovery and development, particularly for anti-inflammatory and anticancer agents.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals
Wirkmechanismus
Target of Action
Indazole derivatives, a family to which this compound belongs, have been known to exhibit a wide variety of biological properties .
Mode of Action
Indazole derivatives have been reported to interact with various targets, leading to changes in cellular processes .
Biochemical Pathways
Indazole derivatives have been reported to influence a variety of biological pathways .
Result of Action
Indazole derivatives have been reported to exhibit a range of biological activities .
Biochemische Analyse
Biochemical Properties
2,3a,4,5,6,7-Hexahydro-3h-indazol-3-one plays a crucial role in biochemical reactions. It interacts with enzymes such as cyclooxygenase-2 (COX-2), where it acts as an inhibitor, reducing the production of inflammatory mediators like prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) . Additionally, it has been shown to interact with matrix metalloproteinase-13 (MMP-13), further contributing to its anti-inflammatory effects . These interactions highlight the compound’s potential in modulating inflammatory responses.
Cellular Effects
The effects of 2,3a,4,5,6,7-Hexahydro-3h-indazol-3-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit cell growth in neoplastic cell lines by causing a block in the G0–G1 phase of the cell cycle . This inhibition is crucial for its potential use in cancer therapy. Furthermore, the compound’s impact on gene expression and cellular metabolism underscores its versatility in affecting cellular functions.
Molecular Mechanism
At the molecular level, 2,3a,4,5,6,7-Hexahydro-3h-indazol-3-one exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its inhibition of COX-2 results in decreased production of inflammatory mediators . Additionally, the compound’s ability to modulate gene expression further enhances its therapeutic potential. These molecular interactions are pivotal in understanding the compound’s biochemical properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3a,4,5,6,7-Hexahydro-3h-indazol-3-one change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it maintains its stability under specific conditions, ensuring consistent results in in vitro and in vivo experiments . Its degradation over time can affect its efficacy, necessitating careful consideration in experimental designs.
Dosage Effects in Animal Models
The effects of 2,3a,4,5,6,7-Hexahydro-3h-indazol-3-one vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may occur, highlighting the importance of dosage optimization . These findings are crucial for developing safe and effective therapeutic applications.
Metabolic Pathways
2,3a,4,5,6,7-Hexahydro-3h-indazol-3-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, affecting metabolic flux and metabolite levels . Understanding these pathways is essential for elucidating the compound’s pharmacokinetics and optimizing its therapeutic use.
Transport and Distribution
The transport and distribution of 2,3a,4,5,6,7-Hexahydro-3h-indazol-3-one within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall efficacy. Detailed studies on its transport mechanisms are vital for improving its delivery and therapeutic outcomes.
Subcellular Localization
The subcellular localization of 2,3a,4,5,6,7-Hexahydro-3h-indazol-3-one plays a significant role in its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its effects . Understanding these localization mechanisms is crucial for harnessing the compound’s full therapeutic potential.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3a,4,5,6,7-Hexahydro-3h-indazol-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of cyclohexanone with hydrazine hydrate, followed by cyclization to form the indazole ring . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 2,3a,4,5,6,7-Hexahydro-3h-indazol-3-one may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
2,3a,4,5,6,7-Hexahydro-3h-indazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the indazole ring.
Substitution: The compound can undergo substitution reactions, where different substituents replace hydrogen atoms on the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups to the indazole ring .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3a-methyl-2-phenyl-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one
- 4,6,6-trimethyl-7-(4-nitrobenzylidene)-3-(4-nitrophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazole
- N’-(2,3-dichlorobenzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide
Uniqueness
2,3a,4,5,6,7-Hexahydro-3h-indazol-3-one is unique due to its specific structural features and the range of biological activities it exhibits. Compared to similar compounds, it may offer distinct advantages in terms of potency, selectivity, and ease of synthesis .
Eigenschaften
IUPAC Name |
2,3a,4,5,6,7-hexahydroindazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c10-7-5-3-1-2-4-6(5)8-9-7/h5H,1-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDWEZRGVYEMJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NNC(=O)C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10299504 | |
| Record name | 2,3a,4,5,6,7-hexahydro-3h-indazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10299504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1587-09-3 | |
| Record name | NSC131101 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131101 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3a,4,5,6,7-hexahydro-3h-indazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10299504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![[1,2,4]Triazolo[4,3-a]pyridin-8-amine](/img/structure/B1331393.png)


